
2',4'-Dihydroxyacetophenone
Overview
Description
2',4'-Dihydroxyacetophenone (2',4'-DHAP) is a phenolic compound characterized by a benzoyl group substituted with hydroxyl groups at the 2' and 4' positions. It is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of chromones, flavones, and heterocyclic derivatives (e.g., furochromans) . Its synthesis often involves selective protection of hydroxyl groups, such as tetrahydropyranyl (THP) protection of the 4-hydroxyl group, followed by condensation with reagents like N,N-dimethylformamide dimethyl acetal .
Natural sources of 2',4'-DHAP include the medicinal plant Cynanchum paniculatum and endophytic fungi like Cladosporium sp. ZLM-6 . Its applications extend to flavoring agents in food and antimicrobial agents, as demonstrated by its activity against U2OS-EGFP-4F12G cancer cells and bacterial strains . Spectroscopic data (e.g., IR peaks at 3307 cm⁻¹ for O-H stretching and 1617 cm⁻¹ for conjugated C=O) confirm its structural features .
Mechanism of Action
Target of Action
2’,4’-Dihydroxyacetophenone, also known as resoacetophenone, is an acetophenone carrying hydroxy substituents at positions 2’ and 4’. It is a plant metabolite . The primary target of 2’,4’-Dihydroxyacetophenone is Phospholipase (e.g. PLA) . Phospholipases play a crucial role in cellular functions such as signal transduction and cell membrane remodeling.
Mode of Action
This interaction could lead to changes in cellular functions such as signal transduction and cell membrane remodeling .
Biochemical Pathways
2’,4’-Dihydroxyacetophenone is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in a reaction that yields various 4’-substituted flavone derivatives . This process involves the Baker–Venkataraman rearrangement, a classic synthesis method for flavonoids .
Pharmacokinetics
It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by plant-based biochemical processes.
Result of Action
Given its role in the synthesis of flavones , it may contribute to the pharmacological properties of these compounds, which include antioxidant, antitumor, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of 2’,4’-Dihydroxyacetophenone can be influenced by various environmental factors. For instance, the synthesis of flavones from 2’,4’-Dihydroxyacetophenone involves a reaction with a 4-substituted aroyl chloride in the presence of bases . The yield and efficiency of this process can be affected by factors such as the concentration of the reactants, the temperature, and the pH of the reaction environment .
Biochemical Analysis
Biochemical Properties
2’,4’-Dihydroxyacetophenone interacts with a variety of enzymes, proteins, and other biomolecules. One key enzyme it interacts with is 2,4’-dihydroxyacetophenone dioxygenase (DAD), a non-heme iron enzyme . This enzyme catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone in the presence of molecular oxygen .
Molecular Mechanism
The molecular mechanism of 2’,4’-Dihydroxyacetophenone involves its interaction with the enzyme DAD. The enzyme DAD catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone, leading to the formation of 4-hydroxybenzoate and formate . This process involves the formation of an enzyme-2’,4’-Dihydroxyacetophenone complex and the transfer of oxygen atoms .
Biological Activity
2',4'-Dihydroxyacetophenone (2',4'-DHAP), also known as resacetophenone, is a naturally occurring compound recognized for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two hydroxyl groups at the 2' and 4' positions of the acetophenone backbone. Its molecular formula is CHO, and it has a molecular weight of 168.15 g/mol. The compound is soluble in organic solvents and exhibits a range of biological activities.
1. Antifungal Activity
Research indicates that 2',4'-DHAP exhibits significant antifungal properties against various fungal species. The introduction of an acetyl group has been shown to enhance this activity, making it a candidate for developing antifungal agents.
Fungal Species Tested | Inhibition Zone (mm) |
---|---|
Candida albicans | 15 |
Aspergillus niger | 18 |
Penicillium chrysogenum | 20 |
2. Anti-inflammatory Activity
Flavonoid derivatives synthesized from 2',4'-DHAP have demonstrated anti-inflammatory effects in animal models. These derivatives inhibit pro-inflammatory cytokines, thereby reducing inflammation.
3. Antimicrobial Activity
Derivatives of 2',4'-DHAP, including thiosemicarbazones and morpholines, have shown promising antibacterial and antifungal activities. These compounds were synthesized using 2',4'-DHAP as a precursor and exhibited effective antimicrobial properties against various pathogens.
4. Antioxidant Activity
Metal coordination compounds derived from 2',4'-DHAP have been reported to enhance antioxidant enzyme activities, such as superoxide dismutase (SOD) and peroxidase (POD), particularly in plant models like rice seedlings.
The biological effects of 2',4'-DHAP are primarily mediated through its interaction with various enzymes and biochemical pathways:
- Enzyme Interaction : The compound interacts with enzymes such as 2,4'-dihydroxyacetophenone dioxygenase (DAD), which catalyzes the cleavage of the aliphatic C-C bond, producing 4-hydroxybenzoate and formate .
- Signal Transduction : It influences cellular functions by modulating signal transduction pathways, which may lead to altered cellular responses in inflammation and apoptosis .
Case Study on Allergic Reactions
A notable case study reported allergic contact dermatitis associated with the use of a nail antifungal preparation containing resacetophenone. Two patients exhibited severe inflammatory reactions upon application, which resolved after discontinuation of the product . This highlights the importance of understanding the potential adverse effects associated with compounds like 2',4'-DHAP.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of DHAP is its antimicrobial properties. Research has demonstrated that DHAP and its metal complexes exhibit potent antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study synthesized DHAP and its copper (II) complex, revealing that the complex showed enhanced antibacterial activity compared to the parent compound. The inhibition zones were measured to evaluate effectiveness, indicating that metal coordination can significantly improve the biological activity of hydroxyacetophenones .
Table 1: Antibacterial Activity of DHAP Complexes
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
2',4'-Dihydroxyacetophenone | S. aureus | 12 |
Cu(II) Complex | E. coli | 15 |
Cu(II) Complex | P. aeruginosa | 18 |
Antifungal Activity
DHAP also exhibits antifungal properties. A case report highlighted its use in antifungal nail preparations, where it was associated with allergic reactions but demonstrated effectiveness against fungal infections. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity .
Anti-inflammatory Properties
Research indicates that derivatives of DHAP possess anti-inflammatory activities. Flavonoid compounds synthesized from DHAP have shown promising results in reducing inflammation in animal models. These derivatives can modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs.
Antioxidant Activity
DHAP has been studied for its antioxidant properties as well. Metal coordination compounds derived from DHAP have been shown to enhance antioxidant enzyme activities in plant models, such as superoxide dismutase (SOD) and peroxidase (POD), promoting overall plant health and resistance to oxidative stress .
Role in Biochemical Reactions
The enzyme 2,4'-dihydroxyacetophenone dioxygenase catalyzes the conversion of DHAP into other useful compounds like 4-hydroxybenzoic acid and formic acid. This enzyme has been characterized structurally, revealing insights into its catalytic mechanisms and potential applications in bioremediation and biosynthesis .
Industrial Applications
In industrial settings, DHAP serves as a raw material for synthesizing pharmaceuticals, agricultural chemicals, and photosensitive materials. Its versatility makes it an essential compound in developing new chemical processes and products that require specific functional groups .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of DHAP derivatives involved synthesizing several new compounds and testing their activity against clinical strains of bacteria. The results indicated that certain derivatives exhibited higher activity than conventional antibiotics, suggesting their potential use as alternative treatments in antibiotic-resistant infections.
Case Study 2: Allergic Reactions in Antifungal Treatments
Two cases were documented where patients developed allergic contact dermatitis due to a nail antifungal preparation containing resacetophenone (a derivative of DHAP). This highlights the importance of understanding the biocompatibility of compounds used in dermatological formulations .
Chemical Reactions Analysis
Enzymatic Oxidative Cleavage
Reaction:
DHA undergoes oxygenative C–C bond cleavage catalyzed by 2,4'-dihydroxyacetophenone dioxygenase (DAD) to yield 4-hydroxybenzoic acid and formic acid via the following stoichiometry:
Mechanistic Insights:
-
Active Site: DAD contains a non-heme Fe³⁺ center coordinated by three histidine residues (His76, His78, His114) and a carbonate/formate ligand .
-
Kinetics:
-
Radical Pathway: QM/MM studies suggest a mechanism involving a triplet Fe(III)-superoxide radical intermediate, enabling heterolytic cleavage of the aliphatic C–C bond .
Synthetic Preparation
DHA is industrially synthesized via acetylation of resorcinol under varied catalytic conditions:
Methods Comparison:
Key Steps:
-
Acetylation: Resorcinol reacts with acetic acid to form an acetylated intermediate.
-
Fries Rearrangement: Acid-catalyzed migration of the acetyl group to the aromatic ring .
Coordination Chemistry
DHA forms stable metal complexes, enabling applications in catalysis and materials science:
-
Cu(II) Complexation: Reacts with semicarbazide to form 2,4-dihydroxyacetophenone semicarbazone , which coordinates Cu²⁺ via the carbonyl and hydroxyl groups .
Characterization Data:
Aldol Condensation
DHA participates in Claisen-Schmidt reactions to synthesize substituted chalcones:
General Reaction:
Example Derivatives:
Functional Group Reactions
Q & A
Basic Research Questions
Q. What are the natural sources and isolation protocols for 2',4'-Dihydroxyacetophenone?
- Methodological Answer : this compound is primarily isolated from the root of Paeonia moutan Sim. (Moutan Cortex) using solvent extraction followed by chromatographic purification. Ethanol or methanol is typically employed for extraction, and compounds are separated via silica gel column chromatography using gradients of ethyl acetate and hexane. Final purification may involve recrystallization from hot water or ethanol .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A classic synthesis involves Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions require anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions. Post-reaction, the product is isolated via acid quenching, solvent extraction (e.g., ethyl acetate), and vacuum distillation .
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer : Purity is assessed using HPLC with UV detection at 254 nm and a C18 column (mobile phase: acetonitrile/water, 60:40 v/v). Structural confirmation relies on NMR (¹H and ¹³C) and FT-IR spectroscopy:
- ¹H NMR (DMSO-d₆) : δ 12.5 (s, 2H, phenolic -OH), 6.3–6.4 (m, aromatic H), 2.5 (s, 3H, -COCH₃).
- FT-IR : Peaks at 3300–3500 cm⁻¹ (-OH stretch), 1650 cm⁻¹ (C=O stretch) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is a skin/eye irritant (H315, H318) and may cause respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a desiccator at -20°C to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodological Answer : AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible routes for derivatives. For example, introducing fluorophenoxy groups requires pH-controlled coupling (pH 4–6) of 2,4-difluoroaniline with acetaldoxime and CuSO₄. Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) ensures intermediate purity. Post-synthesis, derivatives are purified via reduced-pressure distillation and characterized by LC-MS .
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent carriers). Standardize protocols using CLSI guidelines:
- Use DMSO at ≤1% (v/v) to avoid solvent toxicity.
- Validate purity via HPLC (>98%) to exclude confounding impurities.
- Compare results with structural analogs (e.g., 2',6'-dihydroxy derivatives) to isolate substituent effects .
Q. What role does this compound play in metal complexation studies?
- Methodological Answer : The compound acts as a tridentate ligand, coordinating metals via its carbonyl and hydroxyl groups. For Cu(II) complexes, dissolve this compound in ethanol, add CuCl₂·2H₂O (1:1 molar ratio), and reflux at 70°C for 4 hours. Isolate complexes via vacuum filtration and characterize by X-ray crystallography and cyclic voltammetry to assess redox properties .
Q. What computational approaches elucidate structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against targets like dengue virus NS5 methyltransferase (PDB: 5KQ8). ADMET predictors (e.g., SwissADME) evaluate bioavailability and toxicity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
Key structural analogs of 2',4'-DHAP include dihydroxyacetophenones with varying hydroxyl positions, methyl-substituted derivatives, and related phenolic acetophenones. Their biological activities, synthesis, and physicochemical properties differ significantly due to substituent positions and functional groups.
Table 1: Comparative Analysis of 2',4'-DHAP and Analogous Compounds
Impact of Substituent Position and Functional Groups
- Hydroxyl vs. Methyl Groups: Methyl-substituted derivatives (e.g., 2',4'-dimethylacetophenone) exhibit higher phytotoxicity than hydroxylated analogs due to increased lipophilicity, enhancing membrane penetration . Conversely, hydroxyl groups confer antioxidant and antimicrobial properties via hydrogen bonding and redox activity .
- Positional Isomerism :
- 2',4'-DHAP vs. 2',5'-DHAP: The para-substituted 2',4'-DHAP is more stable and less reactive than the ortho-substituted 2',5'-DHAP, which degrades rapidly under alkaline conditions .
- 2',6'-DHAP: The 2',6'-dihydroxy configuration facilitates strong binding to bacterial proteins (e.g., COG1732 in M. tuberculosis), likely due to optimal hydrogen-bonding geometry .
- Electrochemical Properties: Electropolymerized 2',6'-DHAP forms redox-active polymers with lower peak potentials, useful in electroanalytical applications .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYEHHGGXARJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058998 | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |
Record name | 2,4-Dihydroxyacetophenone | |
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CAS No. |
89-84-9 | |
Record name | 2′,4′-Dihydroxyacetophenone | |
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Record name | Resacetophenone | |
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Record name | Resacetophenone | |
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Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
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Record name | 2',4'-dihydroxyacetophenone | |
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Record name | RESACETOPHENONE | |
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Record name | 2',4'-Dihydroxyacetophenone | |
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Melting Point |
147 °C | |
Record name | 2',4'-Dihydroxyacetophenone | |
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Retrosynthesis Analysis
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